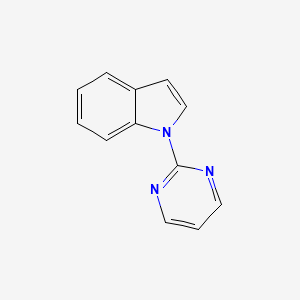
methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound that features a cyano group and a trimethoxyphenyl group attached to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction proceeds through a Knoevenagel condensation followed by esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic electronic materials and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mécanisme D'action
The mechanism of action of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin and heat shock protein 90, leading to the inhibition of their functions . This interaction can disrupt cellular processes, making the compound effective in anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,4,5-trimethoxycinnamate
- Methyl 3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxycinnamamide
Uniqueness
Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate is unique due to the presence of both a cyano group and a trimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Propriétés
IUPAC Name |
methyl (E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQWEVZPPOJHK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B2668998.png)

![N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2669000.png)
![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)
![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)



![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)
![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)
![3-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2669017.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)
![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)
